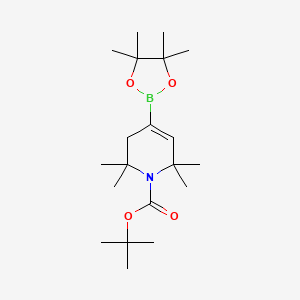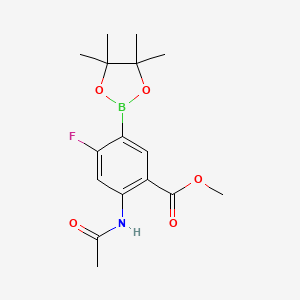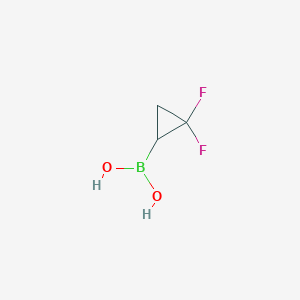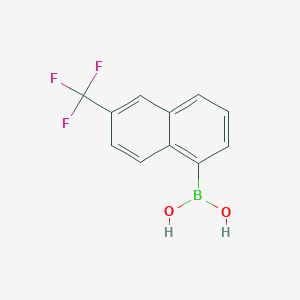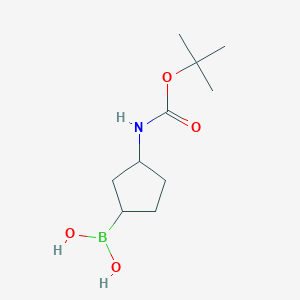
(3-((tert-Butoxycarbonyl)amino)cyclopentyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((tert-Butoxycarbonyl)amino)cyclopentyl)boronic acid: is an organoboron compound that has garnered interest in various fields of chemistry and biology due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid functional group attached to a cyclopentyl ring, which is further substituted with a carbamate group derived from 2-methylpropan-2-ol.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-((tert-Butoxycarbonyl)amino)cyclopentyl)boronic acid typically involves the following steps:
Formation of the Carbamate Intermediate: The reaction begins with the protection of an amine group using 2-methylpropan-2-yl chloroformate to form the corresponding carbamate.
Cyclopentylation: The protected amine is then subjected to a cyclopentylation reaction, introducing the cyclopentyl ring.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other coupled products.
科学的研究の応用
Chemistry:
Catalysis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making this compound a potential candidate for drug development.
Medicine:
Drug Development: Investigated for its potential use in developing new therapeutic agents, particularly enzyme inhibitors.
Industry:
Materials Science: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactivity and functional group compatibility.
作用機序
The mechanism of action of (3-((tert-Butoxycarbonyl)amino)cyclopentyl)boronic acid involves its interaction with molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is particularly relevant in the inhibition of serine proteases, where the boronic acid mimics the transition state of the substrate, leading to effective inhibition.
類似化合物との比較
Phenylboronic Acid: Another boronic acid with a phenyl group instead of a cyclopentyl group.
Cyclopentylboronic Acid: Lacks the carbamate group present in (3-((tert-Butoxycarbonyl)amino)cyclopentyl)boronic acid.
2-Methoxyphenyl Isocyanate: Used for amine protection/deprotection, similar in its use of carbamate chemistry.
Uniqueness:
Structural Features:
Reactivity: The presence of the boronic acid group allows for versatile chemical transformations, particularly in cross-coupling reactions.
特性
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BNO4/c1-10(2,3)16-9(13)12-8-5-4-7(6-8)11(14)15/h7-8,14-15H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFAYHIDHKRCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCC(C1)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole](/img/structure/B8187691.png)
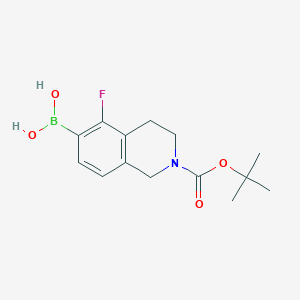


![2,3-Dihydro-[1,4]dioxine-5-boronic acid](/img/structure/B8187725.png)
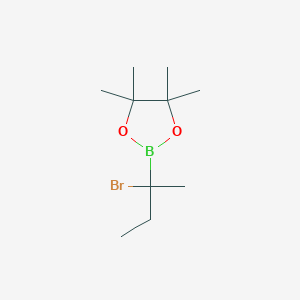
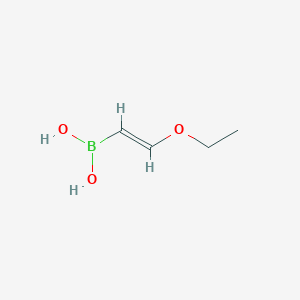
![4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3H-isobenzofuran-1-one](/img/structure/B8187752.png)
